molecular formula C11H8O3 B1265872 5-Hydroxy-1-naphthoic acid CAS No. 2437-16-3

5-Hydroxy-1-naphthoic acid

Cat. No. B1265872
CAS RN: 2437-16-3
M. Wt: 188.18 g/mol
InChI Key: NYYMNZLORMNCKK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 5-Hydroxy-1-naphthoic acid and its derivatives involves several methodologies, highlighting the compound's versatility and the interest in developing efficient synthetic routes. A notable method involves the oxidative cyclization of esters of 5-aryl-3-oxopentanoic acid by Mn(III) and Ce(IV) salts, producing substituted 2-hydroxy-1-naphthoic acid esters and amides through intramolecular homolytic substitution by α-dicarbonylalkyl radicals generated from high-valent metal β-dicarbonyl complexes (Citterio et al., 1990). Another approach is the preparation from β-naphthol and sodium hydroxide in n-octane, achieving a purity of up to 98% and optimizing the yield through control of reaction conditions (Jiang Ting-shun, 2008).

Molecular Structure Analysis

The molecular structure of this compound has been explored through various spectroscopic techniques. A detailed investigation into the photophysics of 1-hydroxy-2-naphthoic acid, a closely related compound, utilized steady-state and time-domain fluorescence measurements alongside theoretical methods like Hartree-Fock (HF) and density functional theoretic (DFT) approaches. This study revealed insights into the compound's behavior in different media, influenced by concentration, solvent nature, pH, temperature, and excitation wavelength (Mishra et al., 2005).

Chemical Reactions and Properties

This compound undergoes various chemical reactions, demonstrating its reactive nature and utility in synthesizing complex molecules. For example, its role in the synthesis of naphtho[1,8-bc]pyran derivatives through rhodium-catalyzed oxidative coupling with alkynes showcases the hydroxy groups' significance in directing regioselective C-H bond cleavage (Mochida et al., 2010). Additionally, the compound's involvement in the synthesis of juglone via a one-pot method highlights its versatility and efficiency in organic synthesis (Zhang Ming, 2007).

Physical Properties Analysis

The physical properties of this compound, such as solubility, melting point, and crystalline structure, are crucial for its application and handling. A study on a new polymorph of 1-hydroxy-2-naphthoic acid, obtained during failed co-crystallization experiments, revealed insights into its crystalline structure and stability, showcasing the importance of physical properties in pharmaceutical applications (Zhang et al., 2015).

Chemical Properties Analysis

The chemical properties of this compound, including its reactivity, acidity, and potential for forming derivatives, are fundamental to its use in various chemical syntheses. Its role as a reagent in the spectrophotometric determination of iron, forming a red-brown chelate with FeL(6-)(3) at pH 8, exemplifies the practical applications of its chemical properties in analytical chemistry (Lajunen & Aitta, 1981).

Scientific Research Applications

Spectrophotometric Analysis

5-Hydroxy-1-naphthoic acid is utilized in spectrophotometry for the determination of iron. It forms a red-brown chelate with iron, showcasing significant sensitivity and accuracy, superior to other reagents like 5-sulphosalicylic acid (Lajunen & Aitta, 1981).

Pharmaceutical Research

In pharmaceutical research, this compound is known for its role in salt formation and co-crystallization. New polymorphs of this acid have been discovered, which are important in the preparation of pharmaceutical co-crystals (Zhang, Li, & Mei, 2015).

Synthesis of Derivatives

This acid is involved in the synthesis of various derivatives. A method has been developed for the oxidation of 5-aryl-3-oxopentanoic acid esters, leading to substituted 2-hydroxy-1-naphthoic acid esters and amides (Citterio, Pesce, Sebastiano, & Santi, 1990).

Chemical Studies

It is used as an asymmetric chromophore for exciton-coupled circular dichroism (ECCD) studies, aiding in understanding chirality in molecules (Schreder, Lukacs, Schmitt, Schreier, & Humpf, 1996).

Biochemical Applications

Development of selective assays, like enzyme-linked immunosorbent assays, incorporates this compound. These assays are significant in detecting metabolites of certain compounds (Krämer, Marco, & Hammock, 1994).

Material Synthesis

The acid plays a role in synthesizing high-purity materials. For instance, 2-Hydroxy-1-naphthoic acid is prepared from β-naphthol and sodium hydroxide, with applications in various industrial processes (Ting-shun, 2008).

Photophysical Research

This compound is significant in the study of photophysical and photochemical properties, providing insights into different emitting species in various media (Mishra, Maheshwary, Tripathi, & Sathyamurthy, 2005).

Catalysis and Synthesis

It is used as a substrate in catalytic methods for synthesizing arylamides, which have applications in producing azo pigments, medicines, and pesticides (Shteinberg, 2022).

Antibiotic Production

In the production of enediyne antibiotics like neocarzinostatin, which have potent antitumor activities, this compound derivatives play a crucial role (Sthapit et al., 2004).

Cancer Research

Derivatives of this acid are synthesized for their potential anticancer activities, evaluated against various human cancer cell lines (Dogan, Duran, & Rollas, 2005).

Safety and Hazards

While specific safety and hazard information for 5-Hydroxy-1-naphthoic acid was not found, it’s generally important to avoid dust formation, avoid breathing mist, gas or vapors, avoid contact with skin and eyes, and use personal protective equipment when handling similar chemical substances .

Future Directions

The future directions of research involving 5-Hydroxy-1-naphthoic acid could involve exploring its potential uses in various chemical reactions and its interactions with other substances . Additionally, advancements in genetic, genomic, proteomic, and metabolomic techniques could help improve the efficiency of degradation of compounds like this compound .

Mechanism of Action

Target of Action

The primary targets of 5-Hydroxy-1-naphthoic acid are the monoamine oxidase (MAO) and cholinesterase (ChE) enzymes . These enzymes play crucial roles in the nervous system. MAO is involved in the breakdown of monoamines, including neurotransmitters such as dopamine and serotonin, while ChE is responsible for the hydrolysis of the neurotransmitter acetylcholine.

Mode of Action

This compound interacts with its targets by inhibiting their activity. It exhibits a potent, reversible, and competitive inhibitory mode of action over human monoamine oxidase . This means that the compound competes with the enzyme’s natural substrate for the active site, and its effect can be reversed if the concentration of the substrate is increased.

Biochemical Pathways

The inhibition of MAO and ChE enzymes by this compound affects several biochemical pathways. The inhibition of MAO leads to an increase in the levels of monoamine neurotransmitters, which can have various downstream effects depending on the specific neurotransmitter involved . The inhibition of ChE results in an increase in acetylcholine levels, affecting cholinergic neurotransmission .

Result of Action

The inhibition of MAO and ChE by this compound can lead to various molecular and cellular effects. For instance, the inhibition of MAO can result in increased levels of monoamine neurotransmitters in the brain, which can have effects such as mood elevation . The inhibition of ChE can lead to increased levels of acetylcholine, affecting processes such as muscle contraction and memory formation .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, factors such as pH and temperature can affect the compound’s stability and its interaction with its target enzymes. Additionally, the presence of other compounds can potentially affect the compound’s action, either through direct interactions or by affecting the same targets or pathways .

Biochemical Analysis

Biochemical Properties

5-Hydroxy-1-naphthoic acid plays a crucial role in various biochemical reactions. It is known to interact with several enzymes and proteins, influencing their activity and function. One of the key interactions involves dioxygenases, which are enzymes that catalyze the incorporation of oxygen into organic substrates. These enzymes are essential for the degradation of aromatic compounds, and this compound serves as a substrate for these reactions .

Additionally, this compound is involved in the metabolic pathways of polycyclic aromatic hydrocarbons, where it is transformed into other metabolites through enzymatic reactions. This compound also interacts with transport proteins that facilitate its movement across cellular membranes, ensuring its availability for biochemical processes .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the expression of genes involved in the degradation of polycyclic aromatic hydrocarbons, thereby enhancing the cell’s ability to metabolize these compounds .

Moreover, this compound impacts cellular metabolism by serving as a substrate for enzymes involved in the breakdown of aromatic compounds. This process is crucial for maintaining cellular homeostasis and preventing the accumulation of potentially toxic substances .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with various biomolecules, including enzymes and proteins. At the molecular level, this compound binds to the active sites of dioxygenases, facilitating the incorporation of oxygen into the substrate. This binding interaction is essential for the catalytic activity of these enzymes and the subsequent degradation of aromatic compounds .

Furthermore, this compound can act as an inhibitor or activator of specific enzymes, depending on the context of the biochemical reaction. This modulation of enzyme activity can lead to changes in gene expression and alterations in cellular metabolism, highlighting the compound’s role in regulating biochemical pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods .

Long-term exposure to this compound in in vitro and in vivo studies has revealed its potential to induce adaptive responses in cells, enhancing their ability to metabolize aromatic compounds. These findings suggest that the compound may have lasting effects on cellular function, particularly in the context of environmental pollutant degradation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have demonstrated that low to moderate doses of this compound can enhance the metabolic capacity of cells, promoting the degradation of aromatic compounds without causing significant toxicity .

At high doses, this compound may exhibit toxic effects, including oxidative stress and cellular damage. These adverse effects highlight the importance of determining the appropriate dosage for therapeutic or environmental applications to minimize potential risks .

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to the degradation of polycyclic aromatic hydrocarbons. It is metabolized by dioxygenases and other enzymes, leading to the formation of intermediate compounds such as 1-hydroxy-2-naphthoic acid and phthalic acid .

These metabolic pathways are crucial for the breakdown of complex aromatic compounds, facilitating their conversion into simpler, less toxic substances. The involvement of this compound in these pathways underscores its importance in maintaining cellular homeostasis and environmental detoxification .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transport proteins and binding proteins. These proteins facilitate the movement of the compound across cellular membranes, ensuring its availability for biochemical reactions .

Additionally, the distribution of this compound within different cellular compartments can influence its activity and function. For example, its accumulation in specific organelles may enhance its interaction with target enzymes, thereby modulating biochemical pathways .

Subcellular Localization

The subcellular localization of this compound is an important factor in determining its activity and function. This compound is known to localize in various cellular compartments, including the cytoplasm and organelles such as mitochondria .

The targeting of this compound to specific compartments is facilitated by post-translational modifications and targeting signals. These mechanisms ensure that the compound reaches its intended site of action, where it can interact with target enzymes and proteins to exert its biochemical effects .

properties

IUPAC Name

5-hydroxynaphthalene-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8O3/c12-10-6-2-3-7-8(10)4-1-5-9(7)11(13)14/h1-6,12H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYYMNZLORMNCKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC=C2O)C(=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30179112
Record name 5-Hydroxy-1-naphthoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30179112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2437-16-3
Record name 5-Hydroxy-1-naphthoic acid
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Hydroxy-1-naphthoic acid
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Hydroxy-1-naphthoic acid
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Record name 5-hydroxy-1-naphthoic acid
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Record name 5-HYDROXY-1-NAPHTHOIC ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of finding 5-hydroxy-1-naphthoic acid as a metabolite of methylnaphthalene in the context of this research?

A1: The research focuses on understanding how the fungus Cunninghamella elegans metabolizes 1- and 2-methylnaphthalene. The identification of this compound, alongside other metabolites like 5-hydroxy-2-naphthoic acid and 6-hydroxy-2-naphthoic acid, provides insight into the fungal metabolic pathways involved in the degradation of these compounds. [] This information is valuable for understanding the biodegradation potential of C. elegans for environmental pollutants like methylnaphthalenes.

Q2: The study mentions that a significant portion of the metabolites were present as conjugates. What is the relevance of this finding?

A2: The research found that a significant portion of the 2-methylnaphthalene metabolites in the aqueous phase were conjugated, with 60% releasable by enzymatic treatment with either β-glucuronidase or arylsulfatase. [] This suggests that C. elegans utilizes conjugation reactions, likely forming glucuronide and sulfate conjugates, to further modify and potentially detoxify the initial metabolites of methylnaphthalene. This highlights the complexity of the fungal metabolic processes and their role in handling environmental pollutants.

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